4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol
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Overview
Description
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is a complex organic compound that features a benzoxazole ring fused with a phenol group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, which can affect various biological processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes such as signal transduction, gene expression, and metabolic pathways . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
For example, its absorption can be affected by its solubility in aqueous and lipid environments, its distribution can be influenced by its size and charge, and its metabolism and excretion can be affected by its chemical stability and interactions with metabolic enzymes .
Result of Action
Based on its potential targets and mode of action, it may have effects such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression . These changes can have various effects on cellular functions and behaviors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can modify the compound . These factors can affect the compound’s ability to reach its targets, its interactions with its targets, and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the benzoxazole ring, followed by functionalization to introduce the amino and phenol groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenol group to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to alter the amino group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the benzoxazole or phenol rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and phenol-containing molecules. Examples are:
- 2-Amino-6-methylbenzoxazole
- 4-Hydroxy-2-methylbenzoxazole
- 5-Isopropylbenzoxazole
Uniqueness
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and an isopropyl group on the benzoxazole ring, along with a phenol group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-2-methyl-6-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,20H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEURXKIGGQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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